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molecular formula C16H15FO2 B8414821 4-(4'-Fluoro-4-biphenylyl)-butyric acid

4-(4'-Fluoro-4-biphenylyl)-butyric acid

Cat. No. B8414821
M. Wt: 258.29 g/mol
InChI Key: QJXYFMHMLHXAGW-UHFFFAOYSA-N
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Patent
US04021479

Procedure details

15 ml of water, 35 ml of concentrated hydrochloric acid, 50 ml of toluene and 10 gm of 4-(4'-fluoro-4-biphenylyl)-4-oxo-butyric acid were added to 20 gm of amalgamated zinc (Org. Synthesis, Coll. Vol. III, 786), and the mixture was refluxed for 6 hours while stirring, another 10 ml of concentrated hydrochloric acid being added after 3 hours. Subsequently, the mixture was vacuum-filtered to remove the unreacted zinc, and the filtrate was extracted with ether. The residue remaining after evaporation of the ether was recrystallized from cyclohexane, yielding 7.5 gm (79% of theory) of colorless 4-(4'-fluoro-4-biphenylyl)-butyric acid, m.p. 118°-120° C.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.Cl.[F:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([C:16](=O)[CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1>[Zn].C1(C)C=CC=CC=1>[F:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[CH:12][CH:11]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)C(CCC(=O)O)=O
Name
Quantity
20 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
Subsequently, the mixture was vacuum-filtered
CUSTOM
Type
CUSTOM
Details
to remove the unreacted zinc
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ether
CUSTOM
Type
CUSTOM
Details
after evaporation of the ether
CUSTOM
Type
CUSTOM
Details
was recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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